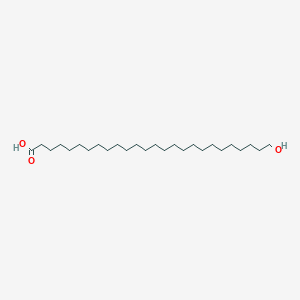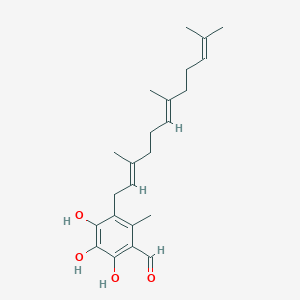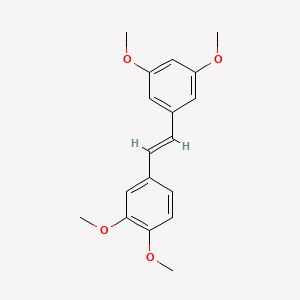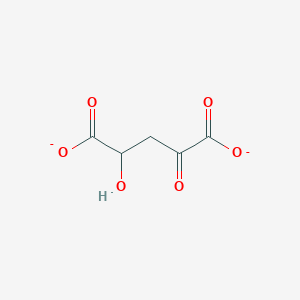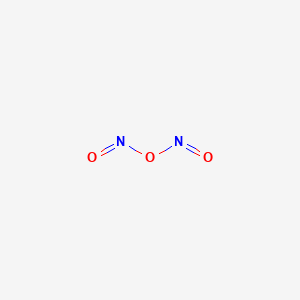![molecular formula C13H11N3O4 B1236799 2-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1236799.png)
2-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-3-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]-3-furohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a hydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]-3-furohydrazide typically involves the condensation reaction between 2-methyl-3-furoic acid hydrazide and 2-nitrobenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of 2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]-3-furohydrazide can be achieved using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]-3-furohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide linkage can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Aplicaciones Científicas De Investigación
2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]-3-furohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]-3-furohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide linkage can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-furohydrazide
- 2-methyl-N’-[(E)-(2-chlorophenyl)methylidene]-3-furohydrazide
- 2-methyl-N’-[(E)-(2-bromophenyl)methylidene]-3-furohydrazide
Uniqueness
2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]-3-furohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying electron transfer processes and for developing new materials with specific electronic characteristics.
Propiedades
Fórmula molecular |
C13H11N3O4 |
|---|---|
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-11(6-7-20-9)13(17)15-14-8-10-4-2-3-5-12(10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
Clave InChI |
YAAUJXYWRCSAAB-RIYZIHGNSA-N |
SMILES isomérico |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Solubilidad |
6.4 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


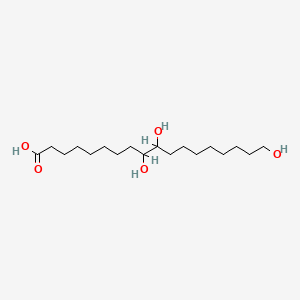

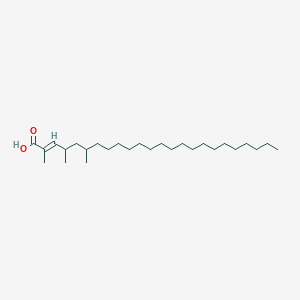
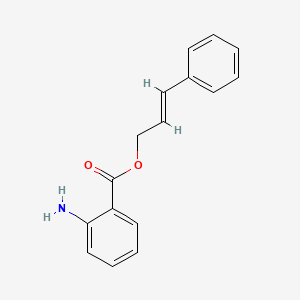

![N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide](/img/structure/B1236722.png)

